N-(benzotriazol-1-ylmethyl)-N-methylaniline

Beschreibung

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBLZNXJYGXWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393329 | |

| Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15497-51-5 | |

| Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of N-(benzotriazol-1-ylmethyl)-N-methylaniline

An In-Depth Technical Guide to the Physicochemical Properties of N-(benzotriazol-1-ylmethyl)-N-methylaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(benzotriazol-1-ylmethyl)-N-methylaniline is a derivative of benzotriazole, a heterocyclic compound with significant applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications. Drawing upon available data and established scientific principles, this document is intended to serve as a valuable resource for professionals engaged in research and development.

Introduction

N-(benzotriazol-1-ylmethyl)-N-methylaniline, with the chemical formula C₁₄H₁₄N₄, belongs to the class of N-aminomethylated benzotriazoles. The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.[1][2] Furthermore, its derivatives are effective corrosion inhibitors, particularly for copper and its alloys.[1] This dual utility in both biomedical and materials science underscores the importance of a thorough understanding of its fundamental physicochemical characteristics. This guide aims to consolidate the available information on N-(benzotriazol-1-ylmethyl)-N-methylaniline, providing a foundation for its further investigation and application.

Molecular Structure and Identification

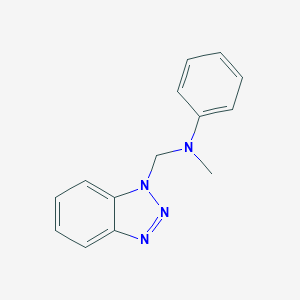

The molecular structure of N-(benzotriazol-1-ylmethyl)-N-methylaniline consists of a benzotriazole ring linked to the nitrogen atom of N-methylaniline via a methylene bridge.

| Identifier | Value |

| Chemical Name | N-(benzotriazol-1-ylmethyl)-N-methylaniline |

| CAS Number | 15497-51-5[3] |

| Molecular Formula | C₁₄H₁₄N₄[3] |

| Molecular Weight | 238.29 g/mol [3] |

| Canonical SMILES | CN(CC1=NN=C2C=CC=C12)C3=CC=CC=C3 |

Synthesis and Purification

A common and effective method for the synthesis of N-(benzotriazol-1-ylmethyl)-N-methylaniline is a two-step process involving the formation of an intermediate followed by methylation.[1]

Synthesis Workflow

Caption: Synthesis and purification of N-(benzotriazol-1-ylmethyl)-N-methylaniline.

Experimental Protocol: Stepwise Synthesis and Reduction

This protocol is based on a reported method and is advantageous for substrates that may be sensitive to Lewis acids.[1]

Step 1: Synthesis of N-(benzotriazol-1-ylmethyl)aniline

-

In a round-bottom flask, dissolve aniline in a suitable solvent such as toluene.

-

Add an equimolar amount of 1-(hydroxymethyl)benzotriazole (Bt-CH₂OH).

-

The reaction proceeds via alkylation of the aniline nitrogen by the hydroxymethyl group of the benzotriazole derivative. This is typically facilitated by azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude intermediate, N-(benzotriazol-1-ylmethyl)aniline, can be purified by recrystallization or used directly in the next step.

Step 2: Methylation to N-(benzotriazol-1-ylmethyl)-N-methylaniline

-

Dissolve the intermediate from Step 1 in tetrahydrofuran (THF).

-

Add sodium borohydride (NaBH₄) as the reducing agent.

-

Reflux the reaction mixture for approximately 8 hours.[1]

-

Cool the reaction to room temperature and quench cautiously with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Recrystallize the crude product from ethanol to yield pure N-(benzotriazol-1-ylmethyl)-N-methylaniline.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for the handling, formulation, and application of this compound.

Physical State and Appearance

The physical state of N-(benzotriazol-1-ylmethyl)-N-methylaniline at standard temperature and pressure is a solid.

Melting Point

There are conflicting reports regarding the melting point of this compound. One source indicates a melting point range of 58-70°C, while another reports a range of 128–157°C after recrystallization from ethanol.[1][3] This discrepancy could be due to the presence of different isomers (alkylation can occur at the N1 or N2 position of the benzotriazole ring), varying levels of purity, or different polymorphic forms. A broad melting point range is often indicative of an impure sample.[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[5]

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point of the sample.

Solubility

Experimental Protocol: Qualitative Solubility Testing

A general procedure for assessing the solubility of an organic compound involves the following steps:[7]

-

Place approximately 0.1 g of the solid compound into a small test tube.

-

Add 3 mL of the solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, shaking after each addition.

-

Observe if the compound dissolves completely.

-

If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to infer the presence of basic or acidic functional groups.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated XLogP3 value for N-(benzotriazol-1-ylmethyl)-N-methylaniline is 2.52520, suggesting it is moderately lipophilic.[3] The experimental LogP of N-methylaniline is 1.66.[8][9]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimental LogP determination.[10]

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for drug development studies).

-

Dissolve a known amount of the compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and confirmation of N-(benzotriazol-1-ylmethyl)-N-methylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Partial ¹H NMR data has been reported for this compound.[1] The expected chemical shifts are as follows:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzotriazolylmethyl (CH₂) | 5.62 - 5.64 | Singlet | 2H |

| N-methyl (CH₃) | 2.30 - 2.35 | Singlet | 3H |

| Aromatic (Ar-H) | 6.50 - 7.50 | Multiplet | 9H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

N-methyl carbon: ~30-35 ppm

-

Methylene bridge carbon: ~60-70 ppm

-

Aromatic carbons: ~110-150 ppm

Infrared (IR) Spectroscopy

Specific experimental IR data for the title compound is not available. The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching. The IR spectrum of N-methylaniline shows a characteristic N-H stretching peak around 3411 cm⁻¹.[13] This peak would be absent in the spectrum of N-(benzotriazol-1-ylmethyl)-N-methylaniline due to the tertiary nature of the amine.

Mass Spectrometry (MS)

While experimental mass spectrometry data for N-(benzotriazol-1-ylmethyl)-N-methylaniline is not available, predicted data for the closely related isomer, N-(benzotriazol-1-ylmethyl)-3-methylaniline (molecular weight 238.12 g/mol ), provides insight into the expected fragmentation patterns.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.12912 |

| [M+Na]⁺ | 261.11106 |

Stability and Reactivity

The benzotriazole ring itself is very stable towards acids, alkalis, oxidation, and reduction.[5] However, studies on related N-(α-amino-alkyl)-benzotriazoles have shown that the covalent bond between the aminal carbon and the benzotriazole nitrogen can be susceptible to cleavage upon heating. This suggests that N-(benzotriazol-1-ylmethyl)-N-methylaniline may exhibit thermal instability at elevated temperatures.

The compound can undergo oxidation at the nitrogen or aromatic rings and reduction of the triazole ring under specific conditions.[1] The benzotriazole moiety can also act as a leaving group in nucleophilic substitution reactions.[1]

Potential Applications

Corrosion Inhibition

N-(benzotriazol-1-ylmethyl)-N-methylaniline has been identified as an effective corrosion inhibitor for copper and its alloys in aggressive environments.[1] It is believed to adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.[1]

Medicinal Chemistry

The benzotriazole scaffold is of significant interest in drug discovery. Derivatives have shown a wide range of biological activities, and N-(benzotriazol-1-ylmethyl)-N-methylaniline may serve as a valuable intermediate or a candidate for screening in various assays.[1]

Organic Synthesis

This compound can be used as a building block in the synthesis of more complex heterocyclic structures due to the reactivity of the benzotriazole and aniline moieties.[1]

Safety Information

According to the aggregated GHS information, N-(benzotriazol-1-ylmethyl)-N-methylaniline is classified as a skin irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

N-(benzotriazol-1-ylmethyl)-N-methylaniline is a compound with significant potential in both materials science and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on available data. While there are gaps in the experimental data, particularly for spectroscopic and some physical properties, the information and protocols presented herein provide a solid foundation for researchers and developers working with this versatile molecule. Further experimental characterization is encouraged to fully elucidate its properties and expand its applications.

References

-

PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]

-

ResearchGate. Electronic Structure and Stability of Benzotriazoles. [Link]

-

PubChem. 1-Methylbenzotriazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Characterization of methyl-benzotriazole amine salt. [Link]

-

PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]

-

Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]

-

ResearchGate. Thermal stability of N-(α-amino-dodecyl)-benzotriazole. [Link]

-

PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

NIST WebBook. N-Benzyl-N-methylaniline. [Link]

-

Organic Laboratory Techniques 4. Melting Point Determination. [Link]

-

PubChemLite. N-(benzotriazol-1-ylmethyl)-3-methylaniline. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

Solubility test for Organic Compounds. [Link]

Sources

- 1. N-(Benzotriazol-1-ylmethyl)-N-methylaniline Research Chemical [benchchem.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - N-(benzotriazol-1-ylmethyl)-3-methylaniline (C14H14N4) [pubchemlite.lcsb.uni.lu]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 7. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 9. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]

- 10. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

N-(benzotriazol-1-ylmethyl)-N-methylaniline molecular weight and formula

An In-depth Technical Guide to N-(benzotriazol-1-ylmethyl)-N-methylaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(benzotriazol-1-ylmethyl)-N-methylaniline, a heterocyclic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore detailed synthetic methodologies with mechanistic insights, and discuss its characterization through spectroscopic techniques. Furthermore, this guide will highlight its key applications, particularly as a corrosion inhibitor and a versatile building block in drug discovery, supported by established experimental protocols and safety guidelines. This document is intended for researchers, chemists, and materials scientists engaged in advanced chemical synthesis and application-oriented research.

Molecular and Physicochemical Properties

N-(benzotriazol-1-ylmethyl)-N-methylaniline is a derivative of benzotriazole, a class of compounds recognized for its utility as a "privileged structure" in medicinal chemistry and for its robust chemical stability.[1] The core structure consists of an N-methylaniline group linked to a benzotriazole moiety via a methylene bridge.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₄ | PubChem[1], Echemi[2] |

| Molecular Weight | 238.29 g/mol | PubChem[1] |

| Exact Mass | 238.122 g/mol | Echemi[2] |

| CAS Number | 15497-51-5 | Echemi[2] |

| IUPAC Name | N-(1H-benzotriazol-1-ylmethyl)-N-methylaniline | PubChem[1] |

| Canonical SMILES | CN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 | PubChem[1] |

| InChI Key | VIBLZNXJYGXWHR-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Colorless or slightly yellow viscous liquid that turns brown on air exposure. | FooDB[3] |

| Melting Point | 58-70 °C (literature) | Echemi[2] |

Structural Representation

The chemical structure of N-(benzotriazol-1-ylmethyl)-N-methylaniline is crucial for understanding its reactivity and function. The benzotriazole ring provides a stable, aromatic system with multiple nitrogen atoms capable of coordination, while the N-methylaniline portion contributes to its electronic properties and steric profile.

Caption: 2D structure of N-(benzotriazol-1-ylmethyl)-N-methylaniline.

Synthesis and Mechanistic Insights

The synthesis of N-(benzotriazol-1-ylmethyl)-N-methylaniline is typically achieved through a multi-step process that leverages well-established organic chemistry reactions. One common route involves the initial formation of an N-substituted aniline followed by methylation.

Experimental Protocol: Two-Step Synthesis

A reported method involves the alkylation of aniline with 1-(hydroxymethyl)benzotriazole, followed by a reductive methylation step.[1]

Step 1: Synthesis of N-(benzotriazol-1-ylmethyl)aniline

-

Prepare a solution of 1-(hydroxymethyl)benzotriazole in a suitable solvent like methanol.[4]

-

Add aniline to the solution. The reaction proceeds via alkylation of the aniline nitrogen by the hydroxymethyl group of the benzotriazole derivative.

-

Monitor the reaction to completion (e.g., by TLC).

-

Upon completion, isolate the intermediate product, N-(benzotriazol-1-ylmethyl)aniline, through standard workup procedures.

Step 2: Methylation to N-(benzotriazol-1-ylmethyl)-N-methylaniline

-

Dissolve the intermediate from Step 1 in a solvent such as tetrahydrofuran (THF).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), to the solution.

-

Reflux the reaction mixture for approximately 8 hours.[1]

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final product by recrystallization to yield N-(benzotriazol-1-ylmethyl)-N-methylaniline with a reported yield of around 80%.[1]

Causality and Mechanistic Considerations

The choice of a two-step synthesis offers advantages for substrates that may be sensitive to harsher conditions, such as those involving strong Lewis acids.[1] The initial alkylation leverages the reactivity of the hydroxymethyl group on the benzotriazole. The subsequent reductive amination is a classic method for N-methylation. The use of NaBH₄ provides a mild and selective means of reducing the iminium intermediate formed in situ, leading to the desired tertiary amine.

Caption: Synthetic workflow for N-(benzotriazol-1-ylmethyl)-N-methylaniline.

Spectroscopic Characterization

Structural confirmation of N-(benzotriazol-1-ylmethyl)-N-methylaniline relies on standard spectroscopic techniques, including NMR, FT-IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that correspond to the different chemical environments of the protons in the molecule.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-methyl (CH₃) | 2.30 – 2.35 | Singlet | 3H |

| Benzotriazolylmethyl (CH₂) | 5.62 – 5.64 | Singlet | 2H |

| Aromatic (Ar-H) | 6.50 – 7.50 | Multiplet | 9H |

| (Source: Benchchem)[1] |

The singlet at ~2.3 ppm is characteristic of the N-methyl protons. The singlet at ~5.6 ppm corresponds to the methylene bridge protons, confirming the linkage between the two main moieties. The complex multiplet in the aromatic region integrates to 9 protons, accounting for the four protons on the benzotriazole ring and the five on the aniline ring.[1]

FT-IR Spectroscopy

While specific FT-IR data for the target compound is not detailed in the provided search results, a representative spectrum would be expected to show:

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1000-1350 cm⁻¹ region. The N-H stretching band around 3411 cm⁻¹ present in N-methylaniline would be absent, confirming the formation of the tertiary amine.[5]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ corresponding to the exact mass of 238.122 g/mol .[2][6]

Applications in Research and Development

The unique structure of N-(benzotriazol-1-ylmethyl)-N-methylaniline makes it a valuable compound in several fields.

Corrosion Inhibition

Benzotriazole and its derivatives are well-known corrosion inhibitors, especially for copper and its alloys.[1][7] N-(benzotriazol-1-ylmethyl)-N-methylaniline functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1]

Mechanism of Action: The compound adsorbs onto the metal surface, forming a protective film.[1] The benzotriazole moiety, with its nitrogen lone pairs, coordinates strongly with the metal surface. The bulky N-methylaniline group enhances the hydrophobic nature of the film, creating a more effective barrier against corrosive species like chloride ions. Studies have shown its inhibition efficiency can surpass that of unsubstituted benzotriazole.[1]

Drug Development and Medicinal Chemistry

The benzotriazole scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antiparasitic, and antitumor properties.[1][7] The fused aromatic ring system can participate in π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors.[8]

-

Anticancer Research: N-substituted benzotriazole derivatives are being investigated as potential anticancer agents, for instance, as inhibitors of enzymes like methionine aminopeptidase (MAP), which are crucial for cancer cell proliferation.[9] The ability to easily modify the N-substituent allows for the tuning of pharmacological properties.

-

Antimicrobial Agents: The benzotriazole nucleus is a key component in the development of new antimicrobial drugs.[10] Molecular docking studies are often employed to design derivatives that can effectively bind to microbial enzyme targets, such as Staphylococcus aureus tyrosyl t-RNA synthetase.[10]

-

Synthetic Intermediate: The compound serves as a versatile building block for synthesizing more complex heterocyclic structures, which are often of pharmacological importance.[1]

Safety and Handling

Proper handling of N-(benzotriazol-1-ylmethyl)-N-methylaniline is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[11]

-

Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

-

Ingestion: Rinse mouth and call a poison center or doctor.[11]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12][14]

-

Disposal: Dispose of contents and container in accordance with local and national regulations at an approved waste disposal plant.[11]

Conclusion

N-(benzotriazol-1-ylmethyl)-N-methylaniline is a compound with significant utility, bridging the gap between materials science and medicinal chemistry. Its well-defined synthesis, robust chemical nature, and the versatile functionality of its benzotriazole core make it an effective corrosion inhibitor and a promising scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this valuable chemical entity.

References

-

Daniel, K. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion. Available from: [Link]

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available from: [Link]

-

Synthesis of N,N-bis (benzotriazol-1-yl methyl) hydroxylamine. PrepChem.com. Available from: [Link]

- Synthesis of n-methylaniline. Google Patents.

-

OKS 3570 - SAFETY DATA SHEET. OKS. Available from: [Link]

-

SAFETY DATA SHEET. SysKem Chemie GmbH. Available from: [Link]

-

FT-IR spectra of Pure components. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Available from: [Link]

-

Aniline, N-methyl-. NIST WebBook. Available from: [Link]

-

Showing Compound N-Methylaniline (FDB003963). FooDB. Available from: [Link]

-

Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. Available from: [Link]

-

Aniline, N-methyl-. NIST WebBook. Available from: [Link]

-

Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. PubMed. Available from: [Link]

Sources

- 1. N-(Benzotriazol-1-ylmethyl)-N-methylaniline Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. currentopinion.be [currentopinion.be]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. oks-germany.com [oks-germany.com]

- 14. syskem.de [syskem.de]

Methodological & Application

The Versatile Role of N-(benzotriazol-1-ylmethyl)-N-methylaniline in Modern Aminomethylation Reactions: A Detailed Guide for Researchers

Introduction: The Enduring Importance of Aminomethylation in Drug Discovery and Organic Synthesis

The introduction of an aminomethyl group (—CH₂NRR') into a molecular scaffold is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. These moieties are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Mannich reaction has traditionally been the primary method for such transformations, involving the condensation of an active hydrogen compound with an aldehyde and a primary or secondary amine. However, classical Mannich conditions often require harsh reagents and can suffer from poor selectivity and the generation of undesirable byproducts.

In the pursuit of milder, more efficient, and versatile synthetic methodologies, N-(benzotriazol-1-ylmethyl)-N-methylaniline has emerged as a superior reagent for aminomethylation. This stable, crystalline solid serves as a reliable precursor to the highly reactive N-methyl-N-phenylmethaniminium cation, offering a significant improvement over the in situ generation of this intermediate in traditional Mannich reactions. The pioneering work of Katritzky and his research group has been instrumental in establishing benzotriazole as a powerful synthetic auxiliary, demonstrating its utility in a wide range of chemical transformations.[1] This application note provides a comprehensive overview of the use of N-(benzotriazol-1-ylmethyl)-N-methylaniline in aminomethylation reactions, including a detailed mechanistic rationale, experimental protocols, and an exploration of its synthetic utility.

The Benzotriazole Advantage: Why N-(benzotriazol-1-ylmethyl)-N-methylaniline is a Superior Aminomethylating Agent

The efficacy of N-(benzotriazol-1-ylmethyl)-N-methylaniline as an aminomethylating agent stems from the unique properties of the benzotriazole moiety. Benzotriazole is an excellent leaving group, and its presence on the methylene carbon significantly enhances the electrophilicity of this position. This allows for the facile generation of the key N-methyl-N-phenylmethaniminium intermediate under mild conditions, which then readily reacts with a variety of nucleophiles.

Key advantages of using N-(benzotriazol-1-ylmethyl)-N-methylaniline include:

-

Stability and Ease of Handling: Unlike the often unstable or gaseous nature of some precursors used in traditional Mannich reactions, N-(benzotriazol-1-ylmethyl)-N-methylaniline is a stable, crystalline solid that can be easily handled and stored.

-

Mild Reaction Conditions: The generation of the reactive iminium species from the benzotriazole adduct does not require harsh acidic or basic conditions, making it compatible with a wider range of functional groups.

-

High Reactivity of the Intermediate: The pre-formed nature of the iminium precursor allows for a more controlled and efficient reaction with nucleophiles.

-

Versatility: This reagent can be used to aminomethylate a broad spectrum of C-H acidic compounds, including ketones, esters, and other active methylene compounds.

Mechanistic Insights: The Formation and Reaction of the N-methyl-N-phenylmethaniminium Cation

The aminomethylation reaction using N-(benzotriazol-1-ylmethyl)-N-methylaniline proceeds through a well-defined mechanistic pathway. The key steps are the generation of the electrophilic N-methyl-N-phenylmethaniminium cation and its subsequent reaction with a carbon nucleophile.

The overall transformation can be summarized as follows:

Figure 1. General mechanism of aminomethylation.

Step 1: Formation of the Electrophilic Iminium Cation

In a suitable solvent, N-(benzotriazol-1-ylmethyl)-N-methylaniline exists in equilibrium with the N-methyl-N-phenylmethaniminium cation and the benzotriazole anion. This dissociation is facilitated by the excellent leaving group ability of the benzotriazolide anion. The resulting iminium cation is a potent electrophile.

Step 2: Generation of the Carbon Nucleophile

The C-H acidic compound, such as a ketone or an ester, is deprotonated by a suitable base to generate a nucleophilic enolate or carbanion. The choice of base is crucial and depends on the pKa of the C-H acidic proton.

Step 3: Carbon-Carbon Bond Formation

The generated carbon nucleophile attacks the electrophilic carbon of the N-methyl-N-phenylmethaniminium cation, forming the new carbon-carbon bond and yielding the final aminomethylated product.

Experimental Protocols: A Practical Guide to Benzotriazole-Mediated Aminomethylation

The following protocols provide a general framework for the aminomethylation of C-H acidic compounds using N-(benzotriazol-1-ylmethyl)-N-methylaniline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Aminomethylation of a Ketone (e.g., Acetophenone)

This protocol describes a typical procedure for the aminomethylation of a ketone.

Materials:

-

N-(benzotriazol-1-ylmethyl)-N-methylaniline

-

Acetophenone

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of N-(benzotriazol-1-ylmethyl)-N-methylaniline (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminomethylated ketone.

Protocol 2: Aminomethylation of a β-Keto Ester (e.g., Ethyl Acetoacetate)

This protocol outlines the aminomethylation of a more acidic C-H compound.

Materials:

-

N-(benzotriazol-1-ylmethyl)-N-methylaniline

-

Ethyl acetoacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of ethyl acetoacetate (1.0 mmol) in anhydrous acetonitrile (15 mL), add potassium carbonate (1.5 mmol).

-

Add N-(benzotriazol-1-ylmethyl)-N-methylaniline (1.2 mmol) to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the pure aminomethylated β-keto ester.

Figure 2. A typical experimental workflow.

Substrate Scope and Synthetic Utility

The aminomethylation using N-(benzotriazol-1-ylmethyl)-N-methylaniline is applicable to a wide range of C-H acidic compounds. The following table summarizes the typical substrate scope and expected yields, compiled from various studies on benzotriazole-mediated aminomethylation.

| Entry | C-H Acidic Compound | Product | Typical Yield (%) |

| 1 | Acetophenone | 3-(N-methyl-N-phenylamino)-1-phenylpropan-1-one | 75-85 |

| 2 | Cyclohexanone | 2-((N-methyl-N-phenylamino)methyl)cyclohexan-1-one | 70-80 |

| 3 | Diethyl malonate | Diethyl 2-((N-methyl-N-phenylamino)methyl)malonate | 80-90 |

| 4 | Ethyl acetoacetate | Ethyl 2-acetyl-3-(N-methyl-N-phenylamino)propanoate | 85-95 |

| 5 | Nitromethane | N-methyl-N-(2-nitroethyl)aniline | 60-70 |

| 6 | Indole | 3-((N-methyl-N-phenylamino)methyl)-1H-indole | 70-85 |

Applications in the Synthesis of Bioactive Molecules

The aminomethylated products obtained through this methodology are valuable intermediates in the synthesis of a variety of biologically active compounds. For instance, β-amino ketones are precursors to γ-amino alcohols, which are found in numerous pharmaceutical agents. The ability to introduce the aminomethyl functionality in a controlled and efficient manner is of significant interest to drug development professionals. While specific examples of the use of N-(benzotriazol-1-ylmethyl)-N-methylaniline in the synthesis of marketed drugs are not extensively documented in readily available literature, the versatility of the method suggests its high potential in the synthesis of novel drug candidates and complex natural products.

Conclusion: A Powerful Tool for Modern Organic Synthesis

N-(benzotriazol-1-ylmethyl)-N-methylaniline stands out as a highly effective and versatile reagent for the aminomethylation of C-H acidic compounds. Its stability, ease of handling, and the ability to generate the reactive iminium intermediate under mild conditions make it a superior alternative to traditional Mannich reagents. The broad substrate scope and high yields achievable with this method underscore its importance for researchers, scientists, and drug development professionals. The continued exploration of benzotriazole-mediated reactions, a field significantly advanced by the work of Katritzky, promises to deliver even more innovative and efficient synthetic tools for the construction of complex and biologically relevant molecules.

References

- Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.

- Katritzky, A. R., & Lan, X. (1994). Benzotriazole-Mediated Arylalkylation and Heteroarylalkylation. Chemical Society Reviews, 23(5), 363-373.

- Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2004). Benzotriazole-mediated C-alkylation of ketones and aldehydes. The Journal of Organic Chemistry, 69(22), 7563-7569.

- Aljamali, N. M. (2015). Mannich reaction: A versatile and privileged tool for the construction of pharmaceuticals and biologically active agents. Journal of Chemical and Pharmaceutical Sciences, 8(4), 729-734.

- Katritzky, A. R., Toader, D., & Watson, K. (1998). Benzotriazole-Assisted Synthesis of β-Amino Ketones. The Journal of Organic Chemistry, 63(26), 9998-10001.

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1990). The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole. Journal of the Chemical Society, Perkin Transactions 1, (3), 791-797.

- Katritzky, A. R., & Shobana, N. (1992). A new and convenient route to β-amino esters and β-amino acids. Tetrahedron Letters, 33(33), 4747-4750.

- Katritzky, A. R., Sengupta, S., & Dinculescu, A. (1988). The reaction of N-(α-benzotriazolylalkyl)amines with Grignard reagents. A convenient new synthesis of secondary and tertiary amines. Journal of Heterocyclic Chemistry, 25(5), 1541-1545.

- Katritzky, A. R., & Harris, P. A. (1990). A new and versatile route to β-amino ketones. Tetrahedron, 46(3), 987-994.

Sources

Application Notes and Protocols: N-(benzotriazol-1-ylmethyl)-N-methylaniline as a Formaldehyde Equivalent in Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges of Formaldehyde in Mannich Reactions

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a carbon atom adjacent to a carbonyl group to form β-amino carbonyl compounds, known as Mannich bases. These structures are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The classic Mannich reaction involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1]

However, the use of formaldehyde presents significant challenges due to its high reactivity, volatility, and toxicity. As a known carcinogen and mutagen, its handling requires stringent safety precautions.[2] This has driven the development of formaldehyde surrogates or equivalents – stable, solid reagents that can deliver the methylene bridge (-CH2-) of formaldehyde in a controlled and safer manner.

This guide details the application of N-(benzotriazol-1-ylmethyl)-N-methylaniline as a highly effective and versatile formaldehyde equivalent in Mannich reactions. This stable, crystalline solid offers a practical alternative to gaseous formaldehyde, simplifying experimental setup and enhancing safety without compromising reactivity. The benzotriazole moiety serves as an excellent leaving group, facilitating the in-situ generation of the required electrophilic species for the Mannich condensation. The pioneering work of Alan R. Katritzky and his research group has been instrumental in establishing the synthetic utility of N-substituted benzotriazoles as powerful intermediates in a wide array of organic transformations.[3][4]

The Role of Benzotriazole: A Superior Synthetic Auxiliary

Benzotriazole is a remarkable synthetic auxiliary for several key reasons:[3]

-

Ease of Introduction: It readily reacts with aldehydes and amines to form stable N-(aminomethyl)benzotriazole adducts.

-

Stability: These adducts are typically stable, crystalline solids that can be easily handled and stored.

-

Activation: The benzotriazole group activates the adjacent C-N bond, making it susceptible to nucleophilic attack.

-

Excellent Leaving Group: The benzotriazolide anion is a very good leaving group, which drives the reaction forward.

In the context of the Mannich reaction, N-(benzotriazol-1-ylmethyl)-N-methylaniline serves as a precursor to the electrophilic iminium ion, which is the key intermediate that reacts with the enol or enolate of a carbonyl compound.

Reaction Mechanism: Unveiling the Pathway

The utility of N-(benzotriazol-1-ylmethyl)-N-methylaniline as a formaldehyde equivalent in the Mannich reaction hinges on the exceptional leaving group ability of the benzotriazolide anion. The reaction proceeds through the following key steps:

-

Formation of the Iminium Ion: In the presence of a Lewis acid or under thermal conditions, N-(benzotriazol-1-ylmethyl)-N-methylaniline eliminates the benzotriazolide anion to generate a highly reactive Eschenmoser's salt-like iminium ion ([CH2=N(CH3)Ph]+).

-

Enolization of the Carbonyl Compound: The ketone or aldehyde substrate, containing at least one α-hydrogen, tautomerizes to its enol form. This step is often catalyzed by either acid or base.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion.

-

Proton Transfer: A final proton transfer step regenerates the carbonyl group and yields the final β-amino carbonyl product, the Mannich base.

The overall transformation effectively transfers the CH2-N(CH3)Ph group to the α-position of the carbonyl compound.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the Mannich reaction using N-(benzotriazol-1-ylmethyl)-N-methylaniline.

Experimental Protocol: A Representative Mannich Reaction

This protocol describes a general procedure for the aminomethylation of acetophenone using N-(benzotriazol-1-ylmethyl)-N-methylaniline.

Materials and Reagents:

-

N-(benzotriazol-1-ylmethyl)-N-methylaniline (CAS: 15497-51-5)[4]

-

Acetophenone

-

Titanium(IV) chloride (TiCl4)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-(benzotriazol-1-ylmethyl)-N-methylaniline (1.2 mmol). Dissolve the solid in anhydrous dichloromethane (10 mL).

-

Addition of Ketone: Add acetophenone (1.0 mmol) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Lewis Acid: Slowly add titanium(IV) chloride (1.1 mmol, typically as a 1 M solution in DCM) to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Mannich base.

Data Presentation: Expected Outcomes

The following table provides representative, albeit illustrative, data for the Mannich reaction of various ketones with N-(benzotriazol-1-ylmethyl)-N-methylaniline, based on typical outcomes for benzotriazole-mediated aminomethylations. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Ketone Substrate | Reaction Time (h) | Yield (%) | Notes |

| Acetophenone | 18 | 85 | Clean reaction, straightforward purification. |

| Propiophenone | 20 | 82 | Good yield for a slightly more hindered ketone. |

| Cyclohexanone | 12 | 90 | Highly reactive cyclic ketone. |

| 4'-Methoxyacetophenone | 18 | 88 | Electron-donating group on the aromatic ring. |

| 4'-Nitroacetophenone | 24 | 75 | Electron-withdrawing group may slow the reaction. |

Best Practices and Safety Considerations

Scientific Integrity in Your Protocol:

-

Anhydrous Conditions: The use of a Lewis acid like TiCl4 necessitates strictly anhydrous conditions to prevent decomposition and ensure optimal reactivity. Ensure all glassware is oven-dried and the solvent is anhydrous.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent moisture from entering the reaction and to avoid side reactions.

-

Slow Addition of Lewis Acid: TiCl4 reacts exothermically with the solvent and reactants. Slow, dropwise addition at low temperature is essential to maintain control over the reaction and prevent the formation of byproducts.

-

Careful Quenching: The quenching of the Lewis acid is also highly exothermic. Perform this step slowly and at 0 °C to avoid uncontrolled effervescence and potential hazards.

Safety Precautions:

-

N-(benzotriazol-1-ylmethyl)-N-methylaniline: This compound is a skin, eye, and respiratory irritant.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-methylaniline: This is a toxic compound that can cause damage to the central nervous system, liver, and kidneys upon exposure.[2] It is also a suspected carcinogen.[2] Handle with extreme care, using appropriate PPE and engineering controls.

-

Titanium(IV) chloride: TiCl4 is a corrosive and water-reactive Lewis acid. It fumes in moist air, releasing HCl gas. Handle it in a fume hood and use dry syringes and needles for transfer.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Workflow Visualization

Caption: Experimental workflow for the Mannich reaction.

Conclusion

N-(benzotriazol-1-ylmethyl)-N-methylaniline stands out as a valuable and practical formaldehyde equivalent for Mannich reactions. Its solid nature, stability, and the predictable reactivity imparted by the benzotriazole leaving group offer significant advantages in terms of safety and handling over traditional methods using formaldehyde. By following the outlined protocols and adhering to best practices, researchers can effectively utilize this reagent to synthesize a wide range of β-amino carbonyl compounds, which are crucial building blocks in medicinal chemistry and drug development.

References

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole. Journal of the Chemical Society, Perkin Transactions 1, 799-804. [Link]

-

Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. [Link]

-

Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The reactions of benzotriazole with formaldehyde and primary aliphatic amines. Selective formation of 1:1:1, 2:2:1, and 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 781-786. [Link]

-

PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

-

Katritzky, A. R., & Rachwal, S. (1994). Additions of 1-(aminomethyl)benzotriazoles to enamines, enamides, and vinyl ethers: novel routes to 1,3-diamines and tetrahydroquinolines. The Journal of Organic Chemistry, 59(25), 7585-7593. [Link]

-

Katritzky, A. R., Wang, J., & Yang, B. (1995). Convenient One-Pot Methodology for the Primary Aminomethylation of Electron Rich Heterocycles. Synthetic Communications, 25(17), 2631-2637. [Link]

-

Katritzky, A. R., & Shobana, N. (1992). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (23), 3101-3106. [Link]

-

Wikipedia. (2023, December 1). N-Methylaniline. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

-

Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(14), 2721-2750. [Link]

-

Jin, L., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Advances, 13(31), 21345-21363. [Link]

Sources

- 1. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Versatility of N-(Benzotriazol-1-ylmethyl)-N-methylaniline: A Gateway to Complex Heterocyclic Architectures

Introduction: Unveiling a Powerful Synthetic Auxiliary

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and versatile reagents for the construction of complex molecular frameworks is a paramount objective. N-(Benzotriazol-1-ylmethyl)-N-methylaniline, a stable, crystalline solid, has emerged as a significant player in this field, particularly in the synthesis of nitrogen-containing heterocycles. This application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic application of this powerful synthetic tool. The core utility of N-(benzotriazol-1-ylmethyl)-N-methylaniline lies in its role as a stable and convenient precursor to the highly reactive, transient N-methyl-N-phenylaminomethyl cation (Ph(Me)N-CH₂⁺) or its corresponding iminium ion. The benzotriazole moiety, being an excellent leaving group, facilitates the in-situ generation of this electrophilic species under mild acidic conditions, which can then be trapped by a variety of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. This methodology, pioneered and extensively developed by the Katritzky group, offers a robust and often high-yielding alternative to traditional Mannich-type reactions or the use of more hazardous reagents.[1] This guide will delve into the mechanistic underpinnings of this chemistry and provide detailed protocols for its application in the synthesis of important heterocyclic scaffolds.

Core Principle: The Benzotriazole-Mediated Generation of Electrophilic Intermediates

The synthetic power of N-(benzotriazol-1-ylmethyl)-N-methylaniline and its analogues stems from the unique properties of the benzotriazole group. Benzotriazole is a weak acid and a very weak base, and its anion is an excellent leaving group.[2] This allows for the facile acid-catalyzed cleavage of the C-N bond connecting the methylene bridge to the benzotriazole ring. This heterolytic cleavage generates a stabilized iminium cation and the neutral benzotriazole molecule. This reactive intermediate is a potent electrophile that readily engages with a wide array of nucleophiles.

The general mechanism can be visualized as a two-step process:

-

Activation and Iminium Ion Formation: In the presence of a Lewis or Brønsted acid, the benzotriazole nitrogen is protonated or coordinated, weakening the C-N bond. Subsequent elimination of the neutral benzotriazole molecule generates the electrophilic N-methyl-N-phenyliminium ion.

-

Nucleophilic Trapping: The highly reactive iminium ion is then intercepted by an intra- or intermolecular nucleophile, leading to the formation of a new bond and the desired product.

This strategy provides a reliable method for what can be considered an "aminoalkylation" of the nucleophile. The choice of the nucleophile and the overall reaction design dictates the final heterocyclic structure.

Caption: General mechanism of benzotriazole-mediated aminoalkylation.

Application I: Intramolecular Cyclization for the Synthesis of Tetrahydroisoquinolines

A compelling application of the benzotriazole methodology is the synthesis of the 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry due to its prevalence in numerous alkaloids and pharmacologically active compounds. This approach provides a powerful alternative to the classical Pictet-Spengler or Bischler-Napieralski reactions, particularly for substrates bearing electron-withdrawing groups where the traditional methods often fail.[3][4]

The strategy involves an intramolecular Friedel-Crafts-type reaction where the nucleophile is an electron-rich aromatic ring tethered to the nitrogen atom. While the title compound itself is not directly used for this specific intramolecular cyclization, the closely related N,N-bis(benzotriazol-1-ylmethyl)phenylethylamines serve as excellent precursors to demonstrate the principle, which is directly applicable.

Reaction Workflow & Mechanism

The synthesis begins with the preparation of an N-(benzotriazol-1-ylmethyl) derivative of a phenylethylamine. In the presence of a Lewis acid such as aluminum chloride (AlCl₃), the benzotriazole group is expelled to form an iminium ion. The tethered phenyl ring then acts as an intramolecular nucleophile, attacking the electrophilic methylene carbon to forge the new six-membered ring of the tetrahydroisoquinoline system. A final deprotonation step restores aromaticity. The remaining N-(benzotriazol-1-ylmethyl) group can then be reductively cleaved to afford the corresponding N-methyltetrahydroisoquinoline.[3]

Caption: Workflow for the synthesis of N-methyl-tetrahydroisoquinolines.

Experimental Protocol: Synthesis of N-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the work of Katritzky et al. and demonstrates the synthesis via an N-benzotriazol-1-ylmethyl intermediate.[3]

Step 1: Synthesis of N-(Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: To a stirred solution of the appropriate β-phenylethylamine (10 mmol) and 1-hydroxymethylbenzotriazole (10 mmol) in dichloromethane (50 mL) at room temperature, add anhydrous aluminum chloride (12 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-30 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water (50 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-(benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reductive Cleavage to N-Methyl-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: Dissolve the N-(benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (5 mmol) in tetrahydrofuran (THF, 30 mL).

-

Reduction: Add sodium borohydride (10 mmol) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the careful addition of 1 M hydrochloric acid until the effervescence ceases. Make the solution basic (pH ~9-10) with 2 M sodium hydroxide.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-methyl-1,2,3,4-tetrahydroisoquinoline.

| Substrate (Phenylethylamine) | Lewis Acid | Yield of Cyclized Product | Reference |

| 2-Phenylethylamine | AlCl₃ | High | [3] |

| 3,4-Dimethoxyphenylethylamine | AlCl₃ | Excellent | [3] |

| 4-Chlorophenylethylamine | AlCl₃ | Good | [3] |

Application II: [4+2] Cycloaddition for the Synthesis of Pyrrolo[3,2,1-ij]quinolines

A second powerful application demonstrates the intermolecular reactivity of the benzotriazole-derived iminium ion in a formal [4+2] cycloaddition reaction. This strategy allows for the rapid construction of complex, fused heterocyclic systems like pyrrolo[3,2,1-ij]quinolines from readily available starting materials. Here, a derivative analogous to the title compound, 1-(benzotriazol-1-ylmethyl)indoline, reacts with alkenes in the presence of an acid catalyst.[5]

Reaction Workflow & Mechanism

The reaction is initiated by the acid-catalyzed elimination of benzotriazole from the 1-(benzotriazol-1-ylmethyl)indoline to generate a highly electrophilic N-acyliminium ion. This intermediate is then intercepted by an electron-rich or unactivated alkene in a stepwise or concerted cycloaddition. The indoline ring acts as the 4π component, and the alkene serves as the 2π component. The resulting cycloadduct then undergoes rearomatization to furnish the stable tricyclic pyrrolo[3,2,1-ij]quinoline skeleton.

Caption: Workflow for the synthesis of Pyrrolo[3,2,1-ij]quinolines.

Experimental Protocol: Synthesis of a Substituted Pyrrolo[3,2,1-ij]quinoline

This protocol is a general procedure based on the work of Abonia et al. for the synthesis of pyrroloquinolines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-(benzotriazol-1-ylmethyl)indoline (5 mmol) and the desired alkene (10 mmol, 2 equivalents) in anhydrous toluene (50 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.5 mmol, 0.1 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate, 4:1).

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pyrrolo[3,2,1-ij]quinoline product.

| Alkene | Catalyst | Yield | Diastereomeric Ratio | Reference |

| Styrene | p-TsOH | 75% | Mixture | [5] |

| 1-Hexene | p-TsOH | 68% | Mixture | [5] |

| Cyclohexene | p-TsOH | 82% | Mixture | [5] |

Conclusion and Outlook

N-(Benzotriazol-1-ylmethyl)-N-methylaniline and its structural analogues are exceptionally valuable reagents in heterocyclic synthesis. Their ability to serve as stable, easily handled precursors for highly reactive iminium cations under mild conditions provides a versatile platform for the construction of diverse and complex nitrogen-containing ring systems. The applications detailed herein—the intramolecular synthesis of tetrahydroisoquinolines and the intermolecular [4+2] cycloaddition to form pyrroloquinolines—merely scratch the surface of the potential of this methodology. By varying the nucleophile and the structure of the benzotriazole-containing amine, a vast chemical space of novel heterocyclic compounds becomes accessible. This powerful tool will undoubtedly continue to facilitate innovation in synthetic chemistry, drug discovery, and materials science.

References

- Katritzky, A. R., Rachwal, S., & Cundy, D. J. (1991). The intramolecular reactions of N-(benzotriazol-1-ylmethyl)aryl- and -hetaryl-amines. Journal of the Chemical Society, Perkin Transactions 1, (6), 1471-1478.

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1993). Synthesis of some N-methyl-1,2,3,4-tetrahydroisoquinolines by Friedel–Crafts cyclisation using benzotriazole auxiliary. Journal of the Chemical Society, Perkin Transactions 1, (15), 1717-1725.

- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409-548.

- Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. Monocyclic systems. Chemical Reviews, 110(3), 1564-1610.

- Löwe, W., & Bräuer, N. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1, 2, 3, 4-tetrahydroisoquinolines using benzotriazole-auxiliary. ARKIVOC, 2001(1), 14-18.

- Katritzky, A. R., Belyakov, S. A., & Denisko, O. V. (1998). Benzotriazole-based intermediates: Reagents for efficient organic synthesis. Aldrichimica Acta, 31(2), 35-45.

- Abonia, R., Albornoz, A., Insuasty, B., Quiroga, J., Meier, H., Hormaza, A., ... & Low, J. N. (2001). Synthesis of novel 1, 2, 5, 6-tetrahydro-4 H-pyrrolo [3, 2, 1-ij] quinolines via benzotriazole methodology. Tetrahedron, 57(37), 7939-7946.

-

Abonia, R., Albornoz, A., Insuasty, B., Quiroga, J., Meier, H., Hormaza, A., Nogueras, M., Sanchez, A., Cobo, J., & Low, J. N. (2001). Synthesis of Novel 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolines via Benzotriazole Methodology. ChemInform, 32(37). [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. Synthesis of some N-methyl-1,2,3,4-tetrahydroisoquinolines by Friedel–Crafts cyclisation using benzotriazole auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bpasjournals.com [bpasjournals.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Alkylation Reactions

A Guide for the Research & Development Scientist

Welcome to the technical support center for N-alkylation reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal reasoning behind common experimental challenges and to offer robust, field-tested solutions. This resource is structured as a series of questions you might ask when an N-alkylation reaction is not performing as expected, providing in-depth answers, actionable protocols, and the fundamental chemical principles at play.

Section 1: First-Line Troubleshooting - The Reaction Isn't Working

Q1: I've mixed my amine, alkyl halide, and base, but my TLC/LC-MS analysis shows only starting material. What's the most likely cause?

A1: When an N-alkylation fails to initiate, the root cause often lies in one of three areas: insufficient activation of the amine, an insufficiently reactive alkylating agent, or improper reaction conditions (solvent and temperature).

-

Causality - The Role of the Base: The reaction, typically an SN2 process, requires a sufficiently nucleophilic amine to attack the electrophilic carbon of the alkylating agent.[1] If your amine is protonated (e.g., as a hydrochloride salt) or if the amine itself is not a strong enough nucleophile (like in the case of electron-deficient anilines), it won't react.[2] A base is used to deprotonate the amine (or its salt) to generate the neutral, more nucleophilic species. If the chosen base is not strong enough to deprotonate the amine's conjugate acid, the reaction will not start. The general rule is that the pKa of the base's conjugate acid should be significantly higher than that of the amine's conjugate acid.[3]

-

Causality - The Alkylating Agent: The reactivity of the alkylating agent (R-X) is dictated by the stability of the leaving group (X). A good leaving group is the conjugate base of a strong acid. The reactivity trend is typically: Iodide > Bromide > Chloride. If you are using an alkyl chloride, the reaction may be too sluggish and require higher temperatures or a switch to a more reactive bromide or iodide.[4]

-

Troubleshooting Steps:

-

Verify Base Strength: Check the pKa of your amine's conjugate acid and compare it to that of your base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[5][6] For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[2]

-

Enhance Alkylating Agent Reactivity: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). This in-situ Finkelstein reaction generates the more reactive alkyl iodide, which can significantly accelerate the reaction.[4]

-

Increase Temperature: Many N-alkylations require heat to overcome the activation energy barrier. Reactions in solvents like acetonitrile (ACN) or dimethylformamide (DMF) can often be heated to 80 °C or higher to increase the rate.[2][4]

-

Section 2: The "Runaway Train" - Controlling Polyalkylation

Q2: My reaction is working, but I'm getting a mixture of mono-, di-, and even tri-alkylated products. How can I stop the reaction at the desired mono-alkylated stage?

A2: This is a classic and frequent problem in N-alkylation. The issue arises because the product of the first alkylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[7] This leads to a "runaway" or "exhaustive" alkylation, producing a mixture of products.[8]

-

Causality - The Electronic & Steric Effect: Alkyl groups are electron-donating. When the first alkyl group is added to a primary amine, it increases the electron density on the nitrogen, making the resulting secondary amine a better nucleophile than the starting material. Unless the alkyl groups are very bulky, the secondary amine will react faster than the remaining primary amine, leading to polyalkylation.[7]

-

Troubleshooting & Control Strategies:

-

Stoichiometry Control (Kinetic Approach): The most straightforward method to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent (e.g., 5-10 equivalents of amine).[9][10] This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.[9]

-

Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the amine and base can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant starting amine.

-

Alternative Synthetic Routes: For stubborn cases, direct alkylation may not be the best approach. Consider alternative methods that circumvent the polyalkylation issue:

-

Reductive Amination: This is often the preferred method for creating secondary and tertiary amines. It involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[7]

-

Gabriel Synthesis: This method is excellent for preparing primary amines by alkylating phthalimide, followed by hydrolysis or hydrazinolysis to release the desired amine.[7]

-

-

Section 3: Selectivity Issues - N- vs. O-Alkylation

Q3: My substrate contains both an amine (-NH) and a hydroxyl (-OH) group. I'm getting significant O-alkylation as a side product. How can I improve N-selectivity?

A3: The competition between N- and O-alkylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions, a principle often described by Hard-Soft Acid-Base (HSAB) theory. Generally, nitrogen is a softer nucleophile than oxygen.

-

Causality - Solvents and Counter-ions: The choice of solvent plays a critical role.[11]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for N-alkylation. They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile. This leaves the "naked," highly reactive nucleophile in solution. In these solvents, the more inherently nucleophilic nitrogen is favored to react.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amine, reducing its nucleophilicity. At the same time, they can deprotonate the hydroxyl group to form a highly reactive alkoxide, which can favor O-alkylation.[12]

-

-

Troubleshooting & Control Strategies:

-

Optimize Solvent and Base: Switch to a polar aprotic solvent like THF or DMF and use a carbonate base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is often particularly effective as the large, soft Cs⁺ cation further promotes N-alkylation.[6]

-

Protecting Groups: The most robust solution is to protect the hydroxyl group before performing the N-alkylation. A common choice is a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the N-alkylation is complete.

-

Temporary Borate Ester Protection: In aqueous media, 1,2-diols can be temporarily protected as borate esters. This strategy can improve water solubility and prevent O-alkylation, with the borate ester being easily hydrolyzed during workup.[12]

-

Section 4: Data & Protocols

Parameter Reference Tables

For effective troubleshooting, it is crucial to make informed decisions about reagents. The following tables provide a quick reference for common bases and solvents.

Table 1: Common Bases for N-Alkylation

| Base | Conjugate Acid pKa (in water) | Typical Use Case & Comments |

| Sodium Bicarbonate (NaHCO₃) | 6.4 | Very weak base, suitable only for neutralizing strong acid byproducts with highly nucleophilic amines.[2] |

| Potassium Carbonate (K₂CO₃) | 10.3 | Workhorse base. Inexpensive, moderately strong. Often used in DMF or ACN. Limited solubility can be an issue.[4][5] |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | More soluble than K₂CO₃, often more effective. The large Cs⁺ ion promotes higher reactivity.[6] |

| Triethylamine (Et₃N) | 10.75 | Organic base, acts as an acid scavenger. Can sometimes compete as a nucleophile.[7] |

| DBU | 13.5 (in ACN) | Strong, non-nucleophilic organic base. Useful when inorganic bases are not soluble. |

| Potassium tert-butoxide (KOtBu) | 17 (in DMSO) | Very strong, sterically hindered base. Used for deprotonating less acidic N-H bonds (e.g., amides, some anilines).[13] |

| Sodium Hydride (NaH) | ~36 | Very strong, non-nucleophilic base. Used for weakly acidic amines. Reacts with protic solvents. Requires careful handling.[2] |

| pKa values are approximate and can vary with solvent.[14][15][16] |

Table 2: Common Solvents for N-Alkylation

| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Comments |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Good general-purpose solvent, but lower boiling point limits reaction temperature.[17] |

| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 82 | Excellent for SN2 reactions. Higher dielectric constant helps dissolve salts.[18] |